(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chloropyridine moiety, a piperidine ring, and a thiophene group, making it a versatile candidate for various chemical reactions and applications.
Scientific Research Applications
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific electronic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of the chloropyridine and thiophene intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropyridine moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the chloropyridine moiety can produce the corresponding amine derivative.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
(4-Chloropyridin-2-yl)methanone: Similar in structure but lacks the piperidine and thiophene groups.
(3-Chloropyridin-2-yl)oxy)piperidine: Similar but does not contain the thiophene moiety.
Thiophen-3-yl)methanone: Lacks the chloropyridine and piperidine groups.
Uniqueness
The uniqueness of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This combination makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPQEILOFOSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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